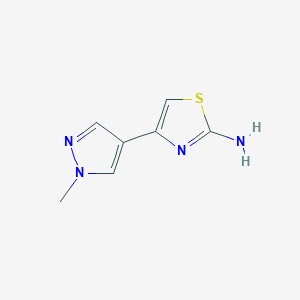

4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-11-3-5(2-9-11)6-4-12-7(8)10-6/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIIDWPCXZVQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, this method involves cyclizing a chloroacetamide precursor with a thiocyanate source.

Procedure :

- Starting Material : 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is synthesized by reacting 1-methyl-1H-pyrazole-4-amine with chloroacetyl chloride in dichloromethane under nitrogen.

- Cyclization : The chloroacetamide (10 mmol) is refluxed with ammonium thiocyanate (10 mmol) in absolute ethanol (20 mL) for 4 hours. The reaction is catalyzed by triethylamine (Et$$_3$$N), facilitating nucleophilic displacement of chloride by thiocyanate.

- Workup : The precipitate formed during reflux is filtered, washed with water, and recrystallized from ethanol to yield the target compound as white crystals.

Optimization :

Characterization Data

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyrazole-H), 7.89 (s, 1H, thiazole-H), 6.95 (s, 2H, NH$$2$$), 3.87 (s, 3H, CH$$_3$$).

- $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 165.8 (C2-thiazole), 148.2 (pyrazole-C), 127.4 (thiazole-C4), 39.2 (CH$$3$$).

- HRMS : m/z calculated for $$ \text{C}7\text{H}8\text{N}_4\text{S} $$ [M+H]$$^+$$: 181.0452; found: 181.0449.

Cyclocondensation of Thioamide Precursors

Thioamide Intermediate Preparation

A thioamide-bearing pyrazole substituent serves as a precursor for thiazole ring formation.

Procedure :

- Thioamide Synthesis : 1-Methyl-1H-pyrazole-4-carbothioamide is prepared by treating 1-methyl-1H-pyrazole-4-carbonitrile with hydrogen sulfide gas in pyridine.

- Cyclocondensation : The thioamide reacts with α-bromoacetonitrile (1.2 eq) in anhydrous ethanol under reflux for 6 hours. Et$$_3$$N (1.5 eq) is added to scavenge HBr.

- Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound.

Key Considerations :

Spectroscopic Validation

- IR Spectroscopy : $$ \nu_{\text{max}} $$ (cm$$^{-1}$$): 3350 (N–H stretch), 1620 (C=N), 1550 (C=C).

- X-ray Crystallography : Single-crystal analysis confirms planar geometry of the thiazole-pyrazole system, with bond lengths of 1.323 Å (C–N) and 1.310 Å (C=N).

Post-Synthetic Modification of Pre-Formed Thiazoles

Suzuki-Miyaura Cross-Coupling

While less common, palladium-catalyzed coupling can introduce the pyrazole moiety post-thiazole synthesis.

Procedure :

- Thiazole Bromination : 2-Aminothiazole is brominated at position 4 using N-bromosuccinimide (NBS) in acetonitrile.

- Cross-Coupling : The bromothiazole reacts with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/H$$_2$$O).

Challenges :

- Regioselectivity : Competing coupling at other positions necessitates careful catalyst tuning.

- Yield : Limited to 40–50% due to steric hindrance.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–77% | >95% | High | Moderate |

| Thioamide Cyclocondensation | 65–70% | 90–93% | Moderate | High |

| Suzuki Cross-Coupling | 40–50% | 85–88% | Low | Very High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of pathogens. Research has demonstrated that thiazole derivatives, including 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, exhibit significant antibacterial and antifungal activities.

Case Studies:

- Study on Antibacterial Efficacy : A study evaluated various thiazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced activity, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus and Bacillus subtilis .

- Antifungal Assessment : The compound was tested against fungal strains, showing promising results with inhibition zones comparable to standard antifungal agents .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine | Staphylococcus aureus | 0.25 | Bactericidal |

| 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine | Bacillus subtilis | 0.98 | Bactericidal |

| Various Thiazole Derivatives | Candida albicans | 3.9 | Fungicidal |

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied, with several compounds demonstrating selective cytotoxicity against various cancer cell lines.

Case Studies:

- Cytotoxicity against Cancer Cells : A study reported that thiazole derivatives exhibited significant cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells, with IC50 values indicating strong selectivity .

- Mechanism of Action : The presence of specific substituents on the thiazole ring was found to enhance apoptosis in cancer cells, highlighting the importance of structure in determining activity .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine | U251 | 23.30 | Apoptosis Induction |

| Various Thiazole Derivatives | WM793 | <30 | Cell Cycle Arrest |

Anticonvulsant Activity

Recent research has also highlighted the anticonvulsant properties of thiazole derivatives, including the target compound.

Case Studies:

- Evaluation in Seizure Models : Compounds incorporating thiazole moieties were tested in animal models for their anticonvulsant effects, showing significant protection against seizures induced by pentylenetetrazol (PTZ) .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine | PTZ Seizure Model | 18.4 | 9.2 |

| Various Thiazole Derivatives | MES Model | <20 | High Efficacy |

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Key Findings and Insights

- Antifungal Efficacy : Thiophene-carboxamide analogs (e.g., 7c, 7h) outperform many thiazole derivatives in SDH inhibition, likely due to enhanced hydrophobic interactions .

- Structural Stability : Thiadiazoles offer greater oxidative resistance but face solubility challenges compared to thiazoles .

- Data Gaps : Direct biological data for 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is lacking; further studies on its SDH binding or pharmacokinetics are needed.

Biological Activity

Overview

4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, with the CAS number 957242-34-1, is a heterocyclic compound featuring both pyrazole and thiazole rings. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H8N4S

- Molecular Weight : 180.23 g/mol

- IUPAC Name : 4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-amine

The biological activity of 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, which can lead to significant pharmacological effects. Its structural features allow it to form hydrogen bonds and other interactions with target proteins, enhancing its biological efficacy.

Anticancer Activity

Research has shown that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity with IC50 values comparable to established chemotherapeutics .

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been explored in several studies. A notable study indicated that certain analogues of thiazole exhibited protective effects in seizure models, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The compound's interaction with neurotransmitter systems may contribute to its effectiveness in this regard .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine was found to significantly inhibit the proliferation of A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value less than that of doxorubicin, highlighting its potential as an effective anticancer agent .

Case Study 2: Anticonvulsant Effects

A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that 4-(1-Methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine demonstrated a median effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazole (PTZ) model. This finding suggests that the compound may be effective in preventing seizures and warrants further exploration for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-yl)-thiazol-2-ylamine | Structure | Moderate anticancer activity |

| 4-(1-Methyl-1H-pyrazol-5-yl)-thiazol-2-ylamine | Structure | Low anticonvulsant activity |

The comparative analysis indicates that variations in the position of the pyrazole ring significantly influence the biological activity of these compounds.

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR confirm functional groups and regiochemistry. For example, thiazole protons typically resonate at δ 7.0–8.0 ppm, while pyrazole methyl groups appear at δ 3.5–4.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. This method is critical for resolving ambiguities in the thiazole-pyrazole linkage .

How can researchers optimize the synthesis of this compound to improve scalability while maintaining regioselectivity?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer, as demonstrated in related heterocyclic systems .

- Flow chemistry : Enables continuous production with precise temperature control, minimizing side reactions .

- Protecting groups : Temporarily blocking reactive sites (e.g., NH₂ on thiazole) can enhance regioselectivity during coupling steps .

- Stoichiometric tuning : Adjusting molar ratios of precursors (e.g., bromoacetyl derivatives to pyrazole amines) minimizes byproducts .

When encountering discrepancies in crystallographic data during structure refinement, what methodological approaches ensure accurate resolution?

Q. Advanced

- Cross-validation : Use alternative refinement software (e.g., Olex2 or Phenix) to verify SHELXL results .

- Twinning analysis : SHELXL’s TWIN command identifies and corrects for twinned crystals, which are common in heterocyclic compounds .

- Hirshfeld surface analysis : Maps intermolecular interactions to resolve disorder or solvent effects .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in pharmacological studies?

Q. Advanced

- Analog synthesis : Modify substituents on the thiazole (e.g., electron-withdrawing groups) or pyrazole (e.g., alkyl chains) to assess bioactivity trends .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays, as applied to related thiazole derivatives .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and affinity to guide rational design .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.